molecular formula C5H16Cl2N2O B6171582 1,5-diaminopentan-3-ol dihydrochloride CAS No. 81555-06-8

1,5-diaminopentan-3-ol dihydrochloride

Cat. No.: B6171582
CAS No.: 81555-06-8
M. Wt: 191.1
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diaminopentan-3-ol dihydrochloride is a chemical compound with the molecular formula C5H14N2O·2HCl. . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diaminopentan-3-ol dihydrochloride can be synthesized through several methods. One common method involves the reaction of 1,5-dichloropentane with ammonia, followed by hydrolysis to yield 1,5-diaminopentane. This intermediate is then reacted with formaldehyde and hydrogen chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,5-Diaminopentan-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Studies

Cadaverine plays a crucial role in biochemical research, particularly in studies related to metabolism and cellular processes. Its involvement in lysine metabolism has been extensively documented, with elevated levels linked to metabolic disorders . Researchers utilize cadaverine as a marker for studying bacterial vaginosis due to its association with unpleasant odors produced by certain bacteria.

Pharmaceutical Development

The compound has potential applications in pharmaceutical formulations. It can act as a precursor for synthesizing various bioactive molecules, including polyamines that are essential for cellular growth and differentiation . Its derivatives are being explored for their therapeutic effects against cancer and other diseases.

Polymer Chemistry

In polymer chemistry, 1,5-diaminopentan-3-ol dihydrochloride is used as a building block for polyurethanes and other polymers. Its ability to form cross-links enhances the mechanical properties of polymeric materials. Research indicates that incorporating cadaverine into polymer matrices improves their thermal stability and biodegradability .

Food Industry

Cadaverine is also studied for its role in food science, particularly in relation to food spoilage and preservation. Understanding its formation can help develop strategies to mitigate spoilage in protein-rich foods, thereby extending shelf life .

Environmental Science

In environmental applications, cadaverine is being investigated for its potential use in bioremediation processes. Its ability to interact with various pollutants suggests that it could be employed to enhance the degradation of harmful substances in contaminated environments .

Case Studies

Application AreaCase Study ExampleFindings
Biochemical StudiesElevated cadaverine levels in patients with lysine metabolism defectsIdentified as a biomarker for metabolic disorders; implications for diagnostic testing
Pharmaceutical DevelopmentSynthesis of polyamine derivatives from cadaverineDemonstrated anti-cancer properties in vitro; potential for drug development
Polymer ChemistryUse of cadaverine in developing biodegradable polymersEnhanced mechanical properties; improved environmental impact due to biodegradability
Food IndustryAnalysis of cadaverine formation during meat spoilageInsights into spoilage mechanisms; strategies developed for food preservation
Environmental ScienceCadaverine's role in bioremediation of heavy metal contaminantsEffective in enhancing microbial degradation of pollutants; promising results in field trials

Mechanism of Action

The mechanism of action of 1,5-diaminopentan-3-ol dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, influencing their activity. The compound’s primary amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, affecting pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diaminopentane (Cadaverine): A related compound with similar chemical properties but without the hydroxyl group.

    Putrescine: Another diamine with a similar structure but different biological roles.

    Hexamethylenediamine: A longer-chain diamine used in the production of nylon.

Uniqueness

1,5-Diaminopentan-3-ol dihydrochloride is unique due to the presence of both amine and hydroxyl functional groups, which confer distinct reactivity and interaction profiles compared to other diamines. This makes it particularly valuable in specific synthetic and research applications .

Properties

CAS No.

81555-06-8

Molecular Formula

C5H16Cl2N2O

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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